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molecular formula C11H15NO B8284340 1-(5-Butyl-pyridin-2-yl)-ethanone

1-(5-Butyl-pyridin-2-yl)-ethanone

Cat. No. B8284340
M. Wt: 177.24 g/mol
InChI Key: QSDCCOXLGMMCHT-UHFFFAOYSA-N
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Patent
US07141669B2

Procedure details

MeMgBr (1.98 ml, 5.94 mmol) was added to a solution of 5-butyl-pyridine-2-carboxylic acid methoxy-methyl-amide (I-2A-38a; 880 mg, 3.96 mmol) in THF (10 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and was stirred for 1.5 h, quenched with saturated aqueous NH4Cl (1 ml), and saturated aqueous NaCl. The aqueous THF solution was extracted with EtOAc (2×), and the combined organic extracts were washed with saturated aqueous NaCl, dried, and concentrated under vacuum to yield the product I-2A-38b as an oil (680 mg): APcl MS 178.1 (M+1)+; 1H NMR (400 MHz, CDCl3) δ 8.47 (d, 1H, J=1.6 Hz), 7.95 (d, 1H, J=8.3 Hz), 7.60 (dd, 1H, J=1.6, 8.3 Hz), 2.69 (s, 3H), 2.67 (t, 2H, J=7.9 Hz), 1.65–1.56 (m, 2H), 1.40–1.30 (m, 2H), 0.92 (t, 3H, J=7.4 Hz).
Quantity
1.98 mL
Type
reactant
Reaction Step One
Name
5-butyl-pyridine-2-carboxylic acid methoxy-methyl-amide
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][Mg+].[Br-].CON(C)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH3:18])=[CH:11][N:10]=1)=[O:8]>C1COCC1>[CH2:15]([C:12]1[CH:13]=[CH:14][C:9]([C:7](=[O:8])[CH3:1])=[N:10][CH:11]=1)[CH2:16][CH2:17][CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
1.98 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
5-butyl-pyridine-2-carboxylic acid methoxy-methyl-amide
Quantity
880 mg
Type
reactant
Smiles
CON(C(=O)C1=NC=C(C=C1)CCCC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl (1 ml), and saturated aqueous NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous THF solution was extracted with EtOAc (2×)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CCC)C=1C=CC(=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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